molecular formula C37H36N4O9 B2849687 (9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate CAS No. 1394238-92-6

(9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate

Cat. No. B2849687
CAS RN: 1394238-92-6
M. Wt: 680.714
InChI Key: ZJHZWBDLYYJQAV-WYOOIXGGSA-N
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Description

(9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C37H36N4O9 and its molecular weight is 680.714. The purity is usually 95%.
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Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

“Fmoc-Val-Ala-PAB-PNP” is widely used in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The compound provides superior plasma stability, release behavior, and chemical tractability .

Enzymatically Cleavable Linkers

The compound serves as an enzymatically cleavable linker . These linkers are designed to keep ADCs intact in the systemic circulation and allow easy release of cytotoxic drugs upon cleavage by specific intracellular proteases, such as cathepsin B .

Plasma Stability

“Fmoc-Val-Ala-PAB-PNP” has been noted for its superior plasma stability . This stability is crucial for ensuring that the ADCs remain intact in the systemic circulation until they reach the target cells .

Drug Release Control

The compound is used in ADC design to control drug release . The Val-Cit is specifically cleaved by cathepsin B, allowing for the controlled release of the drug .

Bioconjugation

“Fmoc-Val-Ala-PAB-PNP” is used in bioconjugation , specifically in the construction of ADCs . Bioconjugation involves the use of chemical techniques to form a stable covalent link between two biomolecules .

Disease-Specific Drug Design

The compound can be used in the field of drug research and development , such as designing and developing drugs for specific diseases, such as cancer, cardiovascular disease, and inflammation .

Agonist or Inhibitor

This compound can be used as an agonist, inhibitor, or other specific bioactive molecule to further investigate specific biological processes .

ADC Synthesis

“Fmoc-Val-Ala-PAB-PNP” can be used to design cleavable ADC linkers . The Val-Ala, as shown in the ACD Zynlonta, is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma .

Mechanism of Action

Target of Action

Fmoc-Val-Ala-PAB-PNP, also known as (9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

The compound acts as a linker that connects the antibody to the cytotoxic drug . The Val-Ala dipeptide in the linker is specifically cleaved by the enzyme Cathepsin B . This cleavage releases the cytotoxic drug within the target cell .

Biochemical Pathways

The biochemical pathway involved in the action of Fmoc-Val-Ala-PAB-PNP is the endocytic pathway . After the ADC binds to the antigen on the cancer cell, it is internalized into the cell through endocytosis . Inside the cell, the ADC is transported to the lysosome, where the Val-Ala dipeptide is cleaved by Cathepsin B . This cleavage releases the cytotoxic drug, which can then exert its cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of Fmoc-Val-Ala-PAB-PNP are largely determined by the properties of the ADC it is part of . The compound itself is highly stable in human plasma . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Result of Action

The result of the action of Fmoc-Val-Ala-PAB-PNP is the selective delivery of cytotoxic drugs to cancer cells . By releasing the drug specifically within the target cells, the compound helps to maximize the therapeutic effect while minimizing off-target toxicity .

Action Environment

The action of Fmoc-Val-Ala-PAB-PNP can be influenced by various environmental factors. For example, the stability of the compound in the bloodstream can affect the amount of ADC that reaches the target cells . Additionally, the presence of the enzyme Cathepsin B in the target cells is crucial for the release of the cytotoxic drug .

properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)/t23-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZWBDLYYJQAV-WYOOIXGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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